2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline: is a complex organic compound characterized by the presence of both benzylsulfonyl and pentafluoro-lambda6-sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline typically involves multiple steps, starting from readily available precursors. One common approach involves the sulfonylation of a benzyl group followed by the introduction of the pentafluoro-lambda6-sulfanyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline involves its interaction with specific molecular targets. The sulfonyl and pentafluoro-lambda6-sulfanyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Pentafluoro-lambda6-sulfanyl)benzamide
- Trifluoro(pentafluoro-lambda6-sulfanyl)methane
- 3-(Pentafluoro-lambda6-sulfanyl)benzamide
Uniqueness
2-(Benzylsulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline is unique due to the combination of its benzylsulfonyl and pentafluoro-lambda6-sulfanyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H14F5NO2S2 |
---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
2-(benzylsulfonylmethyl)-5-(pentafluoro-λ6-sulfanyl)aniline |
InChI |
InChI=1S/C14H14F5NO2S2/c15-24(16,17,18,19)13-7-6-12(14(20)8-13)10-23(21,22)9-11-4-2-1-3-5-11/h1-8H,9-10,20H2 |
InChI-Schlüssel |
CAASWDNHLWHTBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.